Due to its fungicidal and bactericidal properties, metacresol is commonly used as a disinfectant in research laboratories. Studies have shown its effectiveness against various bacteria and fungi, making it a valuable tool for maintaining sterile conditions ().
Metacresol's antimicrobial properties make it a suitable preservative for biological samples like tissues and enzymes. It helps prevent microbial growth during storage and transportation, ensuring the integrity of research samples ().
Low concentrations of metacresol can be used to permeabilize cell membranes, allowing for the introduction of foreign molecules into cells. This technique is particularly useful in studies on gene delivery and cell signaling ().
Metacresol can be employed to precipitate proteins from solution. This is a crucial step in protein purification protocols used in various areas of biological research, including enzyme studies and antibody production ().
m-Cresol, also known as 3-methylphenol, is an organic compound with the chemical formula . It is a colorless, viscous liquid that has a distinct odor. As a derivative of phenol, m-Cresol is one of three isomers of cresol, the others being o-cresol and p-cresol. It is primarily obtained from coal tar or synthesized through various chemical processes, including the alkylation of phenol with methanol over solid acid catalysts at high temperatures .
There are several methods for synthesizing m-Cresol:
m-Cresol has a wide range of applications:
Research into m-Cresol's interactions has highlighted its reactivity with hydroxyl radicals and its potential toxicity. Studies have focused on its degradation products when exposed to various environmental conditions. These interactions are crucial for understanding its behavior in atmospheric chemistry and potential impacts on health and the environment .
m-Cresol shares similarities with other cresols but has distinct characteristics that set it apart:
Compound Name | IUPAC Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Unique Features |
---|---|---|---|---|---|
o-Cresol | 2-methylphenol | 191 | 29.8 | Lower boiling point than m-Cresol | |
p-Cresol | 4-methylphenol | 202 | 35.5 | Higher melting point than m-Cresol | |
m-Cresol | 3-methylphenol | 202 | 11.8 | Unique position of methyl group on the ring |
The unique positioning of the methyl group on the benzene ring gives m-Cresol distinct physical properties and reactivity compared to its isomers. Its applications in industrial processes and biological systems further emphasize its importance within the cresols family .
The biodegradation of m-cresol in environmental systems occurs through multiple pathways involving diverse microbial communities. Research has identified several bacterial species capable of utilizing m-cresol as a sole carbon and energy source, with degradation mechanisms varying significantly between aerobic and anaerobic conditions [1] [2] [3].
Under aerobic conditions, Lysinibacillus cresolivorans has emerged as one of the most efficient m-cresol degrading organisms, demonstrating optimal activity at pH ranges of 6.8 to 7.3 [2]. This bacterium exhibits zero-order kinetic characteristics with maximum degradation rates reaching 18.68 milligrams per liter per hour when initial m-cresol concentrations are maintained at 224.2 milligrams per liter [2]. The degradation process follows a predictable pattern, with complete mineralization of concentrations up to 529.1 milligrams per liter achieved within 44 hours under optimal conditions [2].
Pseudomonas putida represents another significant aerobic degrader, utilizing the catechol meta cleavage pathway for m-cresol metabolism [3] [4] [5]. This organism demonstrates pathway flexibility, as m-cresol can be metabolized through oxidation to 3-hydroxybenzoate followed by hydroxylation to gentisate when grown with 3,5-xylenol, but shifts to a methyl-substituted catechol pathway with meta cleavage when m-cresol serves as the primary growth substrate [3] [4]. The enzyme profiles confirm this metabolic switching, with 3,5-xylenol-grown cells containing high levels of gentisate oxygenase and minimal catechol oxygenase, while m-cresol-grown cells show the opposite pattern [3] [4].
Alcaligenes faecalis has also demonstrated effective m-cresol degradation capabilities, with optimal performance occurring at neutral pH conditions around 7.0 [2]. This organism maintains activity across a broader pH range compared to other degraders, though efficiency decreases significantly when pH values fall below 5.0 or exceed 9.0 [2].
Anaerobic degradation of m-cresol involves distinctly different metabolic pathways and bacterial consortiums. Photosynthetic bacteria have shown remarkable efficiency in alkaline wastewater systems, achieving 98% degradation of 200 milligrams per liter m-cresol concentrations [1]. These systems operate optimally at pH 7.5 and follow Haldane kinetic models with specific parameter values including maximum reaction rates of 0.05 per hour, substrate saturation constants of 254.15 milligrams per liter, and inhibition constants of 112.18 milligrams per liter [1].
Sulfate-reducing bacterial consortiums represent another critical anaerobic degradation pathway, particularly in groundwater environments [6] [7] [8]. These systems demonstrate exceptional efficiency, consuming more than 85% of m-cresol substrate within six days under sulfate-reducing conditions [6] [7]. The metabolic pathway involves initial carboxylation reactions, with 4-hydroxy-2-methylbenzoic acid and acetate appearing as transient intermediates [6] [7]. The stoichiometry indicates complete mineralization, with consortiums consuming 3.63 moles of sulfate per mole of m-cresol degraded, representing approximately 87% of the theoretical expectation [6] [7].
Recent research has identified electroactive bacteria capable of m-cresol degradation in anaerobic fluidized bed microbial fuel cells [9]. Dominant species include Bdellovibrio, Thermomonas, and Hydrogenophaga, which achieve direct decomposition of m-cresol into simpler compounds such as formic acid-acetic anhydride and 3-methylpropionic acid without complex peripheral metabolism [9]. This pathway represents a simplified degradation mechanism that bypasses traditional ring-opening reactions [9].
Bacterial Species | System Type | Optimal pH | Degradation Rate | Key Metabolic Pathway |
---|---|---|---|---|
Lysinibacillus cresolivorans | Aerobic | 6.8-7.3 | 18.68 mg/(L·h) at 224.2 mg/L | Zero-order kinetics |
Pseudomonas putida | Aerobic | Variable | Variable | Catechol meta cleavage |
Alcaligenes faecalis | Aerobic | 7.0 | High at pH 7.0 | Hydroxylation pathway |
Photosynthetic bacteria | Anaerobic | 7.5 | 98% at 200 mg/L | Haldane kinetic model |
Sulfate-reducing consortium | Anaerobic | Not specified | 85% in 6 days | Carboxylation reactions |
Photochemical degradation represents a significant environmental fate pathway for m-cresol, occurring through both direct photolysis and photocatalytic processes. The compound demonstrates absorption of ultraviolet light at wavelengths above 290 nanometers, enabling direct photolytic breakdown, though this process proceeds relatively slowly compared to radical-mediated reactions [10].
Zinc oxide photocatalysis has proven highly effective for m-cresol removal under both ultraviolet and visible light conditions [11] [12] [13]. Under ultraviolet irradiation with zinc oxide catalyst concentrations of 2.5 grams per liter, complete m-cresol removal is achieved within five hours at pH ranges of 7 to 9 [12]. The process generates specific intermediate compounds including 3,5-hydroxytoluene, 2,5-hydroxy-benzaldehyde, and 3-hydroxy-benzaldehyde, with total organic carbon removal reaching 72% [11] [12].
Visible light photocatalysis using zinc oxide demonstrates comparable efficiency at lower concentrations, achieving 100% degradation of 25 parts per million m-cresol with 1.5 grams per liter catalyst loading [13]. The optimal pH range remains consistent at 6 to 9, with total organic carbon removal of 75% [13]. Under visible light conditions, the primary intermediate detected is 3,5-hydroxytoluene, suggesting a more selective degradation pathway compared to ultraviolet systems [13].
Ultraviolet/ozone/persulfate systems represent the most rapid photochemical degradation approach, achieving 99.8% m-cresol removal from 50 milligrams per liter solutions within 30 minutes [14] [15]. The system demonstrates synergistic effects with synergy factors greater than 1, indicating enhanced performance compared to individual treatment components [14]. The degradation mechanism primarily involves electrophilic addition reactions targeting ortho- and para-positions relative to the hydroxyl group on the benzene ring, followed by ring-opening reactions and complete mineralization [14].
The dominant reactive species in ultraviolet/ozone/persulfate systems are sulfate radicals and hydroxyl radicals, with sulfate radicals contributing more significantly to m-cresol degradation than hydroxyl radicals [14]. The apparent degradation rate constant reaches 0.2216 per minute, substantially exceeding other photochemical approaches [14].
Iron(III)-citrate complexes combined with hydrogen peroxide under ultraviolet irradiation provide an alternative photochemical degradation pathway [16]. The optimal hydrogen peroxide concentration is determined to be 5 millimolar, with acidic conditions favoring the reaction [16]. The mechanism involves hydroxyl radical formation through iron redox cycling, with tertiary butanol scavenging experiments confirming hydroxyl radical participation in m-cresol degradation [16].
Degradation Method | Optimal Conditions | Degradation Efficiency | Key Intermediates | TOC Removal |
---|---|---|---|---|
UV/Zinc Oxide photocatalysis | pH 7-9, ZnO 2.5 g/L | 100% removal in 5h | 3,5-hydroxytoluene, 2,5-hydroxy-benzaldehyde | 72% |
Visible light/Zinc Oxide | pH 6-9, ZnO 1.5 g/L | 100% at 25 ppm | 3,5-hydroxytoluene | 75% |
UV/Ozone/Persulfate | Synergy factor >1 | 99.8% at 50 mg/L in 30 min | Ring-opening products | Not specified |
Zebrafish (Danio rerio) has emerged as a premier model organism for investigating m-cresol hepatotoxicity, providing detailed mechanistic insights into cellular and molecular responses to exposure [22] [23] [24] [25] [26].
Exposure studies using concentrations of 0.2, 0.4, and 0.6 millimolar m-cresol demonstrate clear dose-dependent hepatotoxic responses in zebrafish larvae [22] [25] [26]. The primary manifestations include liver injury characterized by tissue disorganization, cellular swelling, and behavioral abnormalities that correlate with exposure concentration [22] [25] [26]. Histological examinations reveal hepatocyte vacuolation, oncotic necrosis, and overall liver architecture disruption [25] [26].
Higher concentrations produce more severe morphological alterations, including increased pericardial edema and progressive expansion of atrial-ventricular distances [23]. These cardiac developmental changes accompany hepatic injury, suggesting systemic toxicity extending beyond liver-specific effects [23].
The fundamental mechanism underlying m-cresol hepatotoxicity involves oxidative stress induction through reactive oxygen species generation [22] [23] [24] [25] [26]. Comparative studies using Mozambique tilapia (Oreochromis mossambicus) confirm oxidative stress responses across multiple fish species [24]. Exposure to sublethal concentrations of 2.2 milligrams per liter for 21 days results in significant increases in catalase and superoxide dismutase activities in gill, liver, and kidney tissues [24].
Antioxidant enzyme responses indicate adaptive mechanisms attempting to counteract free radical toxicity [24]. Glutathione-S-transferase activity shows marked elevation in liver tissues, reflecting the organ's central role in xenobiotic detoxification [24]. Total reduced glutathione levels reach maximum concentrations in liver tissues, representing an adaptive response to oxidative stress [24].
Despite elevated antioxidant defenses, lipid peroxidation markers including hydroperoxide and malondialdehyde levels increase significantly in liver and gill tissues [24]. This pattern indicates that antioxidant enzyme activities are insufficient to completely prevent oxidative damage [24].
M-cresol exposure triggers extensive apoptotic responses through multiple cellular pathways [22] [23] [25] [26]. Proliferating cell nuclear antigen inhibition occurs across all exposure concentrations, indicating suppressed cell proliferation accompanying increased cell death [22] [25] [26]. The compound promotes apoptosis while simultaneously inhibiting normal hepatocyte regeneration [22] [25] [26].
Molecular analysis reveals activation of specific apoptotic genes including caspase-3, caspase-8, and caspase-9, with corresponding protein-level increases in Caspase-3 [23]. These findings indicate activation of both intrinsic and extrinsic apoptotic pathways [23].
Transcriptomic analyses reveal significant alterations in cardiac development genes following m-cresol exposure [23]. Key affected genes include Myosin VIIa (my17), Myosin XIV (my14), Alpha-cardiac actin (actc1a), and Non-muscular myosin heavy chain 9A (myh9a) [23]. These changes suggest that m-cresol impacts ion channel signaling pathways and cardiomyocyte development [23].
The molecular mechanisms extend beyond direct hepatotoxicity to encompass broader developmental disruption [23]. This pattern indicates that m-cresol exposure during critical developmental windows can produce lasting effects on multiple organ systems [23].
Exposure Concentration | Primary Mechanism | Molecular Targets | Morphological Changes | Biomarkers |
---|---|---|---|---|
0.2 mM | Oxidative stress, apoptosis | PCNA inhibition, cell proliferation | Liver injury, behavioral abnormalities | Increased apoptosis markers |
0.4 mM | Oxidative stress, apoptosis | PCNA inhibition, cell proliferation | Liver injury, behavioral abnormalities | Increased apoptosis markers |
0.6 mM | Oxidative stress, apoptosis | PCNA inhibition, cell proliferation | Liver injury, behavioral abnormalities | Increased apoptosis markers |
Sublethal (comparative) | Oxidative stress, antioxidant enzyme activation | CAT, SOD, GST enzymes | Increased HP, MDA levels | Elevated antioxidant enzymes, lipid peroxidation |
Corrosive;Acute Toxic